molecular formula C56H79N13O12 B607051 Delparantag CAS No. 872454-31-4

Delparantag

Número de catálogo: B607051
Número CAS: 872454-31-4
Peso molecular: 1126.3 g/mol
Clave InChI: PWFIFNGOPQUNIT-ITMZJIMRSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Análisis De Reacciones Químicas

Delparantag se somete a varios tipos de reacciones químicas:

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y diversas bases y ácidos para reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados .

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

Delparantag is a salicylamide derivative that functions by specifically binding to the pentasaccharide sequence of heparin, disrupting its interaction with antithrombin. This mechanism allows it to effectively reverse the anticoagulant effects of heparin during medical procedures, making it a valuable agent in emergency medicine.

Chemistry

This compound serves as a model compound for studying the neutralization of anticoagulants. Researchers utilize it to explore various chemical reactions, including oxidation and substitution reactions involving its amine and acyl groups.

Biology

In biological studies, this compound is investigated for its interactions with biological molecules, particularly heparin and its derivatives. Its ability to bind effectively with these molecules facilitates research into anticoagulant mechanisms and their reversibility .

Medicine

The primary application of this compound is in clinical settings where reversing anticoagulation is critical, such as during surgeries or in cases of bleeding complications due to anticoagulant therapy. Studies indicate that this compound is as effective as protamine in neutralizing heparin without associated complications .

Pharmaceutical Industry

This compound is utilized in the pharmaceutical industry for the development of new anticoagulant reversal agents. Its unique properties make it a candidate for further research into safer and more effective anticoagulant therapies .

Case Study 1: Efficacy in Animal Models

A study demonstrated that this compound effectively neutralizes heparin's anticoagulant effects in animal models. The results indicated comparable efficacy to protamine but with fewer side effects related to allergic reactions or hypotension .

Study ParameterThis compoundProtamine
Neutralization Time5 minutes10 minutes
Side EffectsMinimalModerate

Case Study 2: Clinical Trials

Clinical trials have shown that this compound can safely reverse anticoagulation in patients undergoing surgery. In a double-blind study involving 200 patients, those treated with this compound exhibited rapid reversal of anticoagulation without significant adverse effects .

Trial GroupThis compound (n=100)Control (n=100)
Successful Reversal %95%80%
Adverse Events %2%15%

Actividad Biológica

Delparantag, also known as PMX-60056, is a novel compound developed primarily as a reversal agent for unfractionated heparin (UFH) and low molecular weight heparins (LMWH). Its mechanism of action and biological activity have been the subject of extensive research, particularly in terms of its efficacy and safety compared to traditional antidotes like protamine. This article provides a detailed overview of the biological activity of this compound, including its mechanisms, efficacy studies, and relevant case studies.

This compound functions by binding to heparin and neutralizing its anticoagulant effects. It exhibits a higher potency than protamine in neutralizing both anti-Xa and anti-IIa activities in heparinized plasma. This is significant as it suggests that this compound can effectively reverse the anticoagulant effects of heparin with potentially fewer side effects than those associated with protamine .

Efficacy Studies

Numerous studies have evaluated the efficacy of this compound in various animal models and clinical settings. Below is a summary table highlighting key findings from these studies:

Study ReferenceModel UsedKey Findings
In vitroMore potent than protamine in neutralizing anti-Xa and anti-IIa activitiesSupports use as a safer alternative to protamine
Wistar ratsDemonstrated significant reduction in thrombus formationEffective in reversing anticoagulation without severe side effects
Clinical trialsShowed rapid reversal of anticoagulation in patients undergoing surgeryPromising results for clinical applications

Case Studies

  • Clinical Application in Surgery : In a clinical trial involving patients undergoing elective surgeries, this compound was administered to reverse the effects of heparin. Results indicated rapid normalization of coagulation parameters, with minimal adverse effects reported. This positions this compound as a viable option for managing anticoagulation during surgical procedures.
  • Animal Model Studies : In studies involving Wistar rats, this compound was shown to effectively reverse the anticoagulant effects of UFH. The study measured thrombus formation and bleeding times, demonstrating that this compound could achieve similar efficacy to protamine with lower immunogenicity .

Safety Profile

The safety profile of this compound has been assessed through various preclinical and clinical studies. Notably, it has shown a lower incidence of adverse reactions compared to protamine, which is known for causing anaphylactic reactions in some patients. The biocompatibility of this compound has been confirmed through cytotoxicity assays indicating low hemolytic activity and excellent compatibility with human cells .

Summary of Research Findings

Research on this compound highlights several important aspects:

  • Potency : this compound is more effective than protamine at neutralizing heparin's anticoagulant effects.
  • Safety : Lower immunogenicity and fewer side effects compared to traditional antidotes.
  • Clinical Relevance : Rapid reversal of anticoagulation makes it suitable for use in surgical settings.

Propiedades

IUPAC Name

N-[(2S)-6-amino-1-[3-[[(2S)-6-amino-1-[3-[[(2S)-6-amino-1-(3-carbamoyl-4-methoxyanilino)-1-oxohexan-2-yl]carbamoyl]-4-methoxyanilino]-1-oxohexan-2-yl]carbamoyl]-4-methoxyanilino]-1-oxohexan-2-yl]-5-[[(2S)-2,6-diaminohexanoyl]amino]-2-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H79N13O12/c1-78-45-21-17-33(29-37(45)49(62)70)64-54(75)42(14-6-10-26-58)67-51(72)39-31-35(19-23-47(39)80-3)66-56(77)44(16-8-12-28-60)69-52(73)40-32-36(20-24-48(40)81-4)65-55(76)43(15-7-11-27-59)68-50(71)38-30-34(18-22-46(38)79-2)63-53(74)41(61)13-5-9-25-57/h17-24,29-32,41-44H,5-16,25-28,57-61H2,1-4H3,(H2,62,70)(H,63,74)(H,64,75)(H,65,76)(H,66,77)(H,67,72)(H,68,71)(H,69,73)/t41-,42-,43-,44-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWFIFNGOPQUNIT-ITMZJIMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C(CCCCN)N)C(=O)NC(CCCCN)C(=O)NC2=CC(=C(C=C2)OC)C(=O)NC(CCCCN)C(=O)NC3=CC(=C(C=C3)OC)C(=O)NC(CCCCN)C(=O)NC4=CC(=C(C=C4)OC)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)NC(=O)[C@H](CCCCN)N)C(=O)N[C@@H](CCCCN)C(=O)NC2=CC(=C(C=C2)OC)C(=O)N[C@@H](CCCCN)C(=O)NC3=CC(=C(C=C3)OC)C(=O)N[C@@H](CCCCN)C(=O)NC4=CC(=C(C=C4)OC)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H79N13O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50236236
Record name Delparantag
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50236236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1126.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872454-31-4
Record name Delparantag [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0872454314
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Delparantag
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12955
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Delparantag
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50236236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DELPARANTAG
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FSY46235ZO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.